Fluorine Substitution at the Pyridine 5-Position Enables HDAC6 Pharmacophore Engagement Absent in Non-Fluorinated and Thiophene Analogs
The target compound incorporates a 5-fluoropyridine-3-carboxamide terminus. The 5-fluoronicotinamide substructure has been independently validated as a core pharmacophore for selective HDAC6 inhibition in patent WO 2021/067859 A1 (Tenaya Therapeutics), where representative 5-fluoronicotinamide derivatives demonstrated HDAC6 biochemical inhibition [1]. In contrast, close structural analogs such as N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide and N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide replace this fluorinated heterocycle with a thiophene or dimethylphenyl group, respectively, which lack the hydrogen-bond-accepting fluorine atom and pyridyl nitrogen geometry required for HDAC6 catalytic domain binding . This structural distinction is procurement-relevant because the 5-fluoropyridyl moiety confers a defined biochemical interrogation capability not present in the thiophene or non-fluorinated phenyl congeners.
| Evidence Dimension | Presence of HDAC6-validated 5-fluoronicotinamide pharmacophore |
|---|---|
| Target Compound Data | Contains 5-fluoropyridine-3-carboxamide moiety (fluorine at pyridine C5; pyridyl N at position 3) |
| Comparator Or Baseline | N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide (thiophene carboxamide; no fluorine; no pyridyl nitrogen); N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide (dimethylphenyl; no fluorine; no heterocycle) |
| Quantified Difference | Qualitative binary difference: HDAC6 pharmacophore present vs. absent. Quantitative HDAC6 IC₅₀ data for the specific target compound are not publicly available at this time. |
| Conditions | HDAC6 biochemical assay format as described in WO 2021/067859 A1; specific compound data not yet reported in peer-reviewed literature. |
Why This Matters
Procurement of the 5-fluoro regioisomer enables HDAC6-focused screening campaigns that the thiophene and dimethylphenyl analogs cannot support, making it the appropriate choice for epigenetic target-based discovery programs.
- [1] Mandegar MA, Patel S, Bhatt U, et al. (Tenaya Therapeutics). 5-Fluoronicotinamide Derivatives and Uses Thereof. Patent WO 2021/067859 A1. ACS Med Chem Lett. 2021;12(6):953-954. doi:10.1021/acsmedchemlett.1c00282. View Source
